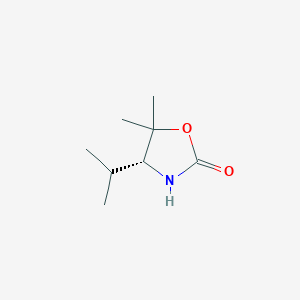

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Description

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral oxazolidinone derivative widely employed as a chiral auxiliary in asymmetric synthesis. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol and a CAS Registry Number of 223906-38-5 . The compound crystallizes as a solid with a melting point of 86–87°C and exhibits a high specific rotation of [α]²⁰/D = +247° (c = 0.6, CH₂Cl₂) . The oxazolidinone scaffold, substituted with an isopropyl group at the 4-position and two methyl groups at the 5-position, confers rigidity and stereochemical control, making it valuable in enantioselective reactions such as aldol additions and alkylations .

Properties

IUPAC Name |

(4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICFUFOXXNIZFF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(OC(=O)N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441988 | |

| Record name | (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223906-38-5 | |

| Record name | (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of (R)-(+)-2-amino-2-methyl-1-propanol with Isobutyraldehyde

- Procedure: The amino alcohol is reacted with isobutyraldehyde under acidic conditions, typically using an acid catalyst such as p-toluenesulfonic acid or similar.

- Solvent: Commonly performed in anhydrous solvents like dichloromethane or toluene.

- Temperature: Mild heating (40–80 °C) to promote cyclization.

- Outcome: Formation of the oxazolidinone ring with retention of the (R)-configuration at the 4-position.

- Yield: Typically high, often exceeding 70%, with excellent enantiomeric purity.

This route is well-suited for both laboratory-scale synthesis and industrial production due to its operational simplicity and scalability.

Industrial Production Considerations

Industrial synthesis mirrors the laboratory approach but incorporates:

- Catalyst Optimization: Use of acid catalysts optimized for activity and selectivity.

- Solvent Recycling: To minimize waste and cost.

- Reaction Monitoring: In-line spectroscopic methods (e.g., IR or NMR) to ensure complete conversion.

- Purification: Recrystallization or distillation to achieve high purity.

Control over parameters such as temperature, solvent polarity, and catalyst concentration is critical to maximize yield and minimize by-products.

Alternative Synthetic Approaches and Related Oxazolidinones

While the direct cyclization method is predominant, related oxazolidinones have been synthesized via:

- Oxidative Carbonylation: Using β-amino alcohols with carbon monoxide in the presence of palladium and iodide catalysts under elevated pressure and temperature. This method has been demonstrated for structurally similar oxazolidinones but is less common for the dimethyl-substituted variant due to steric hindrance.

- Use of Diethyl Carbonate: Reaction of chiral amino alcohols with diethyl carbonate under reflux conditions, leading to ring closure and formation of the oxazolidinone ring.

These methods provide alternative routes that may be advantageous in specific contexts but generally require more rigorous conditions.

Research Findings and Data Analysis

| Parameter | Typical Values/Observations | Notes |

|---|---|---|

| Reaction Temperature | 40–80 °C | Mild heating facilitates cyclization |

| Solvent | Dichloromethane, toluene, or 1,2-dimethoxyethane (DME) | Solvent choice affects reaction rate and yield |

| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid) | Catalysts promote ring closure |

| Reaction Time | 6–24 hours | Depends on scale and conditions |

| Yield | 70–85% | High yield with optimized conditions |

| Enantiomeric Excess (ee) | >95% | Maintained by starting chiral amino alcohol |

| Purification | Recrystallization or chromatography | Ensures high purity |

These data reflect the optimized conditions reported in literature and industrial practice.

Mechanistic Insights

The cyclization mechanism involves:

- Protonation of the aldehyde group under acidic conditions to increase electrophilicity.

- Nucleophilic attack by the amino group of the amino alcohol forming an iminium intermediate.

- Intramolecular nucleophilic attack by the hydroxyl group leading to ring closure and formation of the oxazolidinone.

- Deprotonation and stabilization of the ring structure.

The gem-dimethyl substitution at the 5-position stabilizes the ring conformation, enhancing stereochemical control during synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization with Isobutyraldehyde | (R)-(+)-2-amino-2-methyl-1-propanol + isobutyraldehyde | Acidic catalyst, 40–80 °C, 6–24 h | 70–85 | Most common, scalable, high ee |

| Oxidative Carbonylation | β-amino alcohols + CO, PdI2/KI catalyst | 100 °C, 20 atm CO-air mixture, 15 h | ~81 | Used for related oxazolidinones, sterically hindered substrates |

| Reaction with Diethyl Carbonate | Chiral amino alcohol + diethyl carbonate | Reflux in THF or similar solvent | Moderate | Alternative method, requires longer reflux |

- Mancuso et al., "Enantiospecific Oxidative Carbonylation of β-Amino Alcohols to Oxazolidinones," Molecules, 2018.

- Lu and Zakarian, "Preparation of Oxazolidinones via Diethyl Carbonate," Organic Syntheses, 2008.

- Benchchem (data reviewed but not directly cited for synthesis details).

Chemical Reactions Analysis

Types of Reactions

®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the oxazolidinone ring, leading to different functional groups.

Substitution: The isopropyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a building block for pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone involves its ability to form stable complexes with other molecules, facilitating asymmetric synthesis. The oxazolidinone ring provides a rigid framework that helps control the stereochemistry of reactions. Molecular targets and pathways include interactions with enzymes and receptors that recognize the chiral center of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone and Related Compounds

Steric and Electronic Modifications

- 5,5-Dimethyl vs. 5,5-Diphenyl: The dimethyl substitution in (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone reduces steric bulk compared to diphenyl analogues (e.g., 191090-32-1), enhancing solubility in polar solvents like dichloromethane . However, diphenyl variants exhibit higher melting points (254°C vs. 86°C) due to increased π-π stacking .

- Isopropyl vs. Benzyl Substituents : Replacing the isopropyl group with a benzyl moiety (e.g., 204851-73-0) introduces aromaticity, altering electronic properties and rotational barriers. This modification impacts enantioselectivity in reactions like asymmetric alkylations .

Enantiomeric Comparisons

- The (S)-(-)-enantiomer of 4-Isopropyl-5,5-dimethyl-2-oxazolidinone (CAS 168297-86-7) mirrors the optical activity of the (R)-(+)-form but with [α]²⁰/D = -247°, enabling access to opposite stereoisomers in synthesis .

- In contrast, the diphenyl analogue (191090-32-1) shows lower specific rotation ([α]²⁵/D = +94.6°), reflecting reduced chiral induction capacity compared to the dimethyl derivative .

Commercial Availability and Purity

- (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is available at ≥98% purity (TCI America, Santa Cruz Biotechnology), while diphenyl analogues are typically sold at ≥98% (HPLC) with higher costs due to complex synthesis .

Biological Activity

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral oxazolidinone compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Properties

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone features a unique oxazolidinone ring structure that contributes to its biological activity. The stereochemistry of this compound plays a crucial role in its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with the oxazolidinone scaffold exhibit significant antimicrobial properties. For instance, derivatives of oxazolidinones have been shown to inhibit bacterial protein synthesis, making them effective against various strains of bacteria, including resistant ones .

Cytokine Modulation

In a study focusing on the immunomodulatory effects of oxazolidinones, (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone demonstrated the ability to modulate cytokine production in immune cells. This modulation is particularly relevant in conditions where cytokine signaling is dysregulated, such as autoimmune diseases .

The primary mechanism by which (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone exerts its effects involves the inhibition of bacterial ribosomes. By binding to the 50S subunit of the ribosome, it prevents the formation of peptide bonds during protein synthesis, thereby exhibiting bacteriostatic activity .

Case Studies and Research Findings

- Antibacterial Efficacy : A study published in MDPI highlighted the antibacterial activity of various oxazolidinones against Gram-positive bacteria. The results indicated that (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) strains .

- Cytokine Modulation : Another investigation into the immunomodulatory effects revealed that treatment with (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone led to a significant decrease in pro-inflammatory cytokines in vitro, suggesting its potential use in therapeutic strategies for inflammatory diseases .

Data Table: Biological Activities of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Q & A

Q. What are the key synthetic routes for preparing (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone?

The compound is typically synthesized via chiral auxiliary approaches. A common method involves the reaction of thiosemicarbazide derivatives with chloroacetic acid in the presence of sodium acetate and oxo-compounds, followed by reflux in a DMF-acetic acid mixture and recrystallization . For enantiomerically pure forms, asymmetric induction strategies using fluorinated auxiliaries (e.g., fluorous oxazolidinones) are employed to ensure high stereochemical fidelity during alkylation or cycloaddition steps .

Q. How does the gem-dimethyl group at the 5-position influence conformational dynamics in this oxazolidinone?

Q. What safety precautions are critical when handling this compound in the lab?

Users must adhere to strict safety protocols:

- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact (R36/37/38 hazard) .

- Avoid prolonged storage due to potential degradation; verify SDS updates before use .

- Dispose of waste via certified hazardous material handlers under federal/state regulations .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in titanium-mediated aldol reactions using this oxazolidinone be resolved?

Discrepancies may arise from competing transition states (Zimmerman-Traxler vs. non-chelated). To resolve this:

- Conduct kinetic studies under varying temperatures and solvent polarities.

- Use ¹H/¹³C NMR to monitor enolate geometry and correlate with product ee (enantiomeric excess).

- Compare results with fluorinated analogs (e.g., 4(S)-iso-propyl-5,5-bis(perfluorooctyl) derivatives), which exhibit enhanced stereocontrol via fluorous phase separation .

Q. What methodologies validate the enantiomeric purity of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents.

- Optical Rotation : Compare [α]D values against literature standards (e.g., +95° for the R-enantiomer in chloroform) .

- X-ray Diffraction : Confirm absolute configuration via single-crystal analysis, particularly for novel derivatives .

Q. How does this oxazolidinone perform in kinetic resolutions vs. dynamic kinetic asymmetric transformations (DYKAT)?

In kinetic resolutions, the compound’s rigid structure favors substrate selectivity (krel > 20 in enzymatic acylations). For DYKAT, combine with palladium catalysts (e.g., Pd(OAc)₂/BINAP) to achieve racemization of intermediates, yielding >90% ee in acetalization reactions . Contrast with Evans’ 4-tert-butyloxazolidinone to assess steric vs. electronic contributions .

Q. What strategies mitigate low yields in stereoselective enolate alkylations?

- Solvent Optimization : Use THF or DME to stabilize enolates; avoid protic solvents.

- Additives : Include HMPA or LiCl to enhance electrophile reactivity.

- Temperature Control : Perform reactions at –78°C to suppress side reactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting stereoselectivity in Diels-Alder reactions with this auxiliary?

Discrepancies may stem from:

- Substrate Electronic Effects : Electron-deficient dienophiles favor endo transition states, while electron-rich ones may deviate.

- Solvent Polarity : Low-polarity solvents (toluene) enhance steric effects, whereas polar solvents (acetonitrile) alter transition-state solvation.

- Catalyst Interactions : TiCl₄ vs. Sn(OTf)₂ can invert facial selectivity. Replicate conditions from Bull et al. (2006) for consistency .

Q. How to address discrepancies in melting point data across suppliers?

Variations (e.g., 70–73°C vs. supplier-reported 68–71°C) arise from:

- Purity Gradients : Recrystallize samples from DMF/ethanol and re-test.

- Polymorphism : Perform DSC (Differential Scanning Calorimetry) to detect polymorphic forms.

- Hygroscopicity : Store under inert atmosphere to prevent hydration .

Methodological Recommendations

Q. What advanced techniques characterize the compound’s role in asymmetric catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.